molecular formula C12H9F3N2O3 B2560213 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid CAS No. 1484783-19-8

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2560213
CAS No.: 1484783-19-8
M. Wt: 286.21
InChI Key: YKJXLEWKCIDDPH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties, including high electronegativity and metabolic stability. The presence of the methoxyphenyl group further enhances its chemical versatility, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with trifluoroacetic acid and a suitable carboxylating agent to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Catalysts like palladium or copper complexes are often employed in substitution reactions involving the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique chemical properties make it a useful probe in biochemical studies, particularly in understanding enzyme-substrate interactions.

    Medicine: Its stability and reactivity profile make it a candidate for drug development, especially in designing inhibitors for specific enzymes.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals due to its robust chemical structure.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with different positional isomerism.

    1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure with a different substitution pattern on the phenyl ring.

    1-(3-Methoxyphenyl)-5-(difluoromethyl)-1H-pyrazole-3-carboxylic acid: Similar structure with a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

1-(3-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances its metabolic stability and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(3-methoxyphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-3-7(5-8)17-10(12(13,14)15)6-9(16-17)11(18)19/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJXLEWKCIDDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=CC(=N2)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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